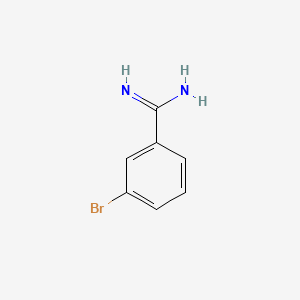

3-Bromo-benzamidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYFHENVIWHGLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404972 | |

| Record name | 3-Bromo-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26157-85-7 | |

| Record name | 3-Bromo-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-benzamidine CAS number and properties

An In-depth Technical Guide to 3-Bromobenzamidine: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of 3-Bromobenzamidine, a versatile chemical intermediate with significant applications in medicinal chemistry and pharmaceutical development. Primarily available and utilized as its hydrochloride salt for improved stability and solubility, this document will explore its fundamental properties, synthesis, reactivity, and critical role in the design of novel therapeutic agents.

Core Compound Identification and Properties

3-Bromobenzamidine is an aromatic compound featuring a bromine substituent at the meta-position of a benzamidine scaffold. The hydrochloride salt is the most common commercial form.

Table 1: Chemical Identifiers and Properties of 3-Bromobenzamidine Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 16796-52-4 | [1][2][3][4][5] |

| Molecular Formula | C₇H₇BrN₂·HCl (or C₇H₈BrClN₂) | [1][2][4] |

| Molecular Weight | 235.51 g/mol | [1][2][4] |

| IUPAC Name | 3-bromobenzenecarboximidamide;hydrochloride | [2] |

| Synonyms | 3-Bromobenzene-1-carboximidamide hydrochloride | [2] |

| Appearance | White to light yellow solid/powder | [1][4] |

| Purity | ≥95% (HPLC) to 97% (Min, HPLC) | [1][4] |

| Melting Point | 129-131°C | [2] |

| Storage | Store at 0-8°C or in a dry, well-ventilated place | [1][6] |

Scientific Rationale and Significance

The scientific value of 3-Bromobenzamidine stems from two key structural features: the amidine group and the bromine atom.

-

The Amidine Moiety : The benzamidine group, C₆H₅C(NH)NH₂, is a well-established pharmacophore.[7] It is a strong basic group and can act as a bioisostere for guanidine. Its ability to form critical hydrogen bonds allows it to function as a potent reversible and competitive inhibitor of serine proteases like trypsin.[1][7] This inhibitory action is central to its application in developing treatments for diseases where protease activity is dysregulated, such as inflammation and cancer.[1]

-

The Bromo Substituent : The bromine atom at the meta-position serves as a versatile synthetic "handle." It is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[8][9] This reactivity allows medicinal chemists to readily introduce a wide variety of molecular fragments, enabling the construction of complex and diverse compound libraries for structure-activity relationship (SAR) studies.[9][10]

This dual functionality makes 3-Bromobenzamidine a highly valuable starting material in drug discovery programs.[8][9]

Synthesis and Chemical Reactivity

While specific, detailed synthesis protocols for 3-Bromobenzamidine are not extensively published in readily available literature, the pathway can be logically inferred from standard organic chemistry principles. A common and efficient method to synthesize amidines is the Pinner reaction, starting from a nitrile.

Logical Synthesis Workflow: Pinner Reaction

The Pinner reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst (like HCl) to form an imino ether salt (Pinner salt). Subsequent treatment of this intermediate with ammonia affords the corresponding amidine.

Caption: Logical workflow for the synthesis of 3-Bromobenzamidine HCl via the Pinner reaction.

Key Reactivity: Palladium-Catalyzed Cross-Coupling

The true synthetic power of 3-Bromobenzamidine lies in the reactivity of its bromine atom. It is an ideal substrate for creating new carbon-carbon and carbon-nitrogen bonds, which is a cornerstone of modern medicinal chemistry.

Caption: Key cross-coupling reactions utilizing 3-Bromobenzamidine as a substrate.

Applications in Research and Drug Development

3-Bromobenzamidine hydrochloride is a valuable tool and building block across several research domains.

-

Enzyme Inhibition Studies : As a potent serine protease inhibitor, it is used in biochemical assays to study enzyme kinetics and function, and to validate new biological targets.[1]

-

Cancer and Inflammation Research : Its role as a protease inhibitor makes it a starting point for developing therapeutic agents for cancer and inflammatory diseases, where proteases are often overexpressed.[1]

-

Fragment-Based Drug Design (FBDD) : The molecule serves as an excellent fragment for screening against protein targets. The bromine atom provides a vector for synthetic elaboration once a binding hit is identified.

-

Intermediate for Bioactive Molecules : It is a key intermediate for synthesizing more complex molecules, including kinase inhibitors and Poly(ADP-ribose) polymerase (PARP) inhibitors, which are important classes of anti-cancer drugs.[8]

-

Antimicrobial Research : The benzamide scaffold is present in many antimicrobial agents, and 3-Bromobenzamidine provides a platform for synthesizing novel derivatives to combat pathogens.[8][10]

General Workflow in a Drug Discovery Cascade

The journey from a starting block like 3-Bromobenzamidine to a drug candidate involves a multi-step, iterative process.

Caption: Role of 3-Bromobenzamidine in a typical drug discovery workflow.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of an aryl bromide (like 3-Bromobenzamidine) with a boronic acid. This procedure is foundational for building molecular complexity from the 3-Bromobenzamidine core.

Objective: To synthesize a 3-arylbenzamidine derivative.

Materials:

-

3-Bromobenzamidine hydrochloride

-

Arylboronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

-

Vessel Preparation : Add 3-Bromobenzamidine HCl, the arylboronic acid, and the base to a dry reaction vessel equipped with a magnetic stir bar.

-

Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to remove all oxygen, which can deactivate the catalyst.

-

Reagent Addition : Under the inert atmosphere, add the palladium catalyst followed by the anhydrous solvent via syringe.

-

Reaction : Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir vigorously for the required time (2-24 hours).

-

Monitoring : Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Work-up : Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine to remove inorganic salts.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired 3-arylbenzamidine product.

Safety and Handling

While a specific safety data sheet (SDS) for 3-Bromobenzamidine is not detailed in the search results, handling procedures can be inferred from the closely related compound, 3-Bromobenzamide, and general laboratory safety practices.

Table 2: Hazard and Safety Information

| Category | Information | Source(s) |

| Hazard Class | Likely classified as Acute Toxicity (Oral), Skin Irritant, Eye Irritant. | [11] |

| Pictograms | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Personal Protective Equipment (PPE) | Wear safety glasses with side-shields, protective gloves, and a lab coat. | [6] |

| Handling | Avoid dust formation. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Use in a well-ventilated area. | [6] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Recommended storage at 0-8°C. | [1][6] |

| First Aid (Eyes) | Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention. | [6] |

| First Aid (Skin) | Wash off immediately with plenty of water for at least 15 minutes. | [6] |

This safety information is based on related compounds and should be supplemented by consulting the specific SDS from the supplier before use.

Conclusion

3-Bromobenzamidine hydrochloride is a strategically important molecule for chemical and pharmaceutical research. Its inherent properties as a serine protease inhibitor, combined with the synthetic versatility afforded by its bromo-substituent, make it an indispensable tool for medicinal chemists. From fundamental biochemical research to the synthesis of complex anti-cancer agents, 3-Bromobenzamidine continues to be a key player in the quest for novel therapeutics.

References

-

Specifications of 3-Bromobenzamidine hydrochloride - Capot Chemical . [Link]

-

Benzamidine - Wikipedia . [Link]

-

4-Bromobenzamide | C7H6BrNO | CID 69683 - PubChem . [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. labsolu.ca [labsolu.ca]

- 4. capotchem.com [capotchem.com]

- 5. 3-Bromobenzamidine hydrochloride | 16796-52-4 [chemicalbook.com]

- 6. fishersci.pt [fishersci.pt]

- 7. Benzamidine - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Buy 3-Bromobenzamide | 22726-00-7 [smolecule.com]

- 11. 4-Bromobenzamide | C7H6BrNO | CID 69683 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Bromo-benzamidine: A Multifaceted Tool in Biochemical Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Inhibitor

3-Bromo-benzamidine, a halogenated derivative of benzamidine, has carved a significant niche in the landscape of biochemical research and early-stage drug discovery. While its most recognized role is as a competitive inhibitor of serine proteases, its utility extends far beyond this singular function.[1] This guide, intended for the discerning researcher, will delve into the core applications of this compound, elucidating not just the "what" but the critical "why" behind its application. We will explore its mechanistic underpinnings as a protease inhibitor, its practical application in purification workflows, its emerging role as a scaffold in medicinal chemistry, and its utility as a versatile synthetic building block. This document aims to serve as a comprehensive technical resource, empowering scientists to leverage the full potential of this multifaceted molecule.

I. The Core Function: Competitive Inhibition of Serine Proteases

The primary and most widespread application of this compound in biochemical research is as a potent and reversible inhibitor of serine proteases.[1] This class of enzymes, characterized by a highly conserved catalytic triad of serine, histidine, and aspartate residues, plays a pivotal role in a vast array of physiological and pathological processes, including digestion, blood coagulation, and inflammation.[2] Consequently, the ability to modulate their activity is of paramount importance in both basic research and therapeutic development.

A. Mechanism of Action: Mimicry and Molecular Interactions

This compound functions as a competitive inhibitor, meaning it directly competes with the natural substrate for binding to the enzyme's active site.[3] Its efficacy stems from its structural resemblance to the side chain of arginine, a common substrate recognition motif for trypsin-like serine proteases. The positively charged amidinium group of benzamidine acts as an effective mimic of the guanidinium group of arginine, allowing it to bind with high affinity to the S1 specificity pocket of these enzymes. This pocket is typically lined with negatively charged or polar amino acid residues, most notably an aspartate residue at the base, which forms a strong ionic interaction with the inhibitor.[4][5]

The addition of the bromine atom at the 3-position of the benzene ring introduces a significant modification to the molecule's electronic and steric properties. This substitution can influence the inhibitor's binding affinity and selectivity for different serine proteases, a principle explored in structure-activity relationship (SAR) studies of substituted benzamidines.[6] The bromine atom can engage in halogen bonding or other non-covalent interactions within the active site, potentially enhancing binding affinity or altering the orientation of the inhibitor.

Caption: Competitive inhibition of a serine protease by this compound.

B. Quantitative Analysis of Inhibition: Determining Ki

Table 1: Representative Inhibition Constants (Ki) for Benzamidine and its Derivatives

| Inhibitor | Enzyme | Ki (µM) | Source |

| Benzamidine | Trypsin | 19 | [3] |

| Benzamidine | Trypsin | 22.2 | [7] |

| Benzamidine | Trypsin-like enzyme | 11.2 | [8] |

| Monovalent Benzamidine Derivative | Plasmin | 259.4 - 1,395 | [9] |

C. Experimental Protocol: Determination of Inhibitor Ki

The determination of the Ki for a competitive inhibitor like this compound is a fundamental experiment in enzyme kinetics. The following protocol outlines a general procedure using a chromogenic substrate.

Experimental Protocol: Ki Determination for a Competitive Serine Protease Inhibitor

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer for the serine protease of interest (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0 for trypsin).

-

Enzyme Stock Solution: Prepare a concentrated stock solution of the serine protease in the assay buffer. The final concentration in the assay should be in the nanomolar range and should result in a linear reaction rate for at least 10 minutes.

-

Substrate Stock Solution: Prepare a stock solution of a chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin) in a suitable solvent like DMSO.

-

Inhibitor Stock Solution: Prepare a concentrated stock solution of this compound in the assay buffer or DMSO.

-

-

Assay Procedure:

-

Perform the assay in a 96-well microplate.

-

Prepare a series of inhibitor dilutions in the assay buffer.

-

To each well, add the assay buffer, the inhibitor at various concentrations, and the enzyme solution. Incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for enzyme-inhibitor binding to reach equilibrium.

-

Initiate the reaction by adding the substrate at various concentrations (typically ranging from 0.2 to 5 times the Km value of the substrate).

-

Immediately measure the change in absorbance over time at the appropriate wavelength (e.g., 405 nm for p-nitroanilide release) using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots for each substrate and inhibitor concentration.

-

Generate Lineweaver-Burk plots (1/V₀ vs. 1/[S]) for each inhibitor concentration. For a competitive inhibitor, these plots will show a series of lines with different slopes that intersect on the y-axis.

-

Alternatively, construct a Dixon plot (1/V₀ vs. [I]) at different fixed substrate concentrations. For a competitive inhibitor, the lines will intersect at a point where the x-coordinate is equal to -Ki.

-

For a more robust analysis, perform a global non-linear regression fit of the Michaelis-Menten equation for competitive inhibition to the entire dataset of V₀ versus [S] and [I]. The equation for competitive inhibition is: V₀ = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S]).

-

Caption: A representative Lineweaver-Burk plot for competitive inhibition.

II. A Workhorse in Protein Purification: Affinity Chromatography

The specific and reversible binding of benzamidine derivatives to serine proteases makes them ideal ligands for affinity chromatography. This powerful technique allows for the highly selective purification of serine proteases from complex biological mixtures such as cell lysates or culture supernatants.[4][6]

A. Principle of Benzamidine-Based Affinity Chromatography

In this method, a benzamidine analogue, typically p-aminobenzamidine, is covalently immobilized onto a solid support matrix, such as agarose beads (e.g., Benzamidine Sepharose).[10][11] When a crude protein sample is passed over this matrix, the serine proteases specifically bind to the immobilized benzamidine, while other proteins that lack this affinity pass through the column. After a washing step to remove any non-specifically bound proteins, the purified serine proteases are eluted by changing the buffer conditions to disrupt the enzyme-ligand interaction.

B. Experimental Protocol: Purification of Trypsin using Benzamidine-Agarose

This protocol provides a step-by-step guide for the affinity purification of trypsin.

Experimental Protocol: Affinity Purification of Trypsin

-

Column Preparation:

-

Pack a chromatography column with Benzamidine-Agarose resin (e.g., Benzamidine Sepharose 4 Fast Flow).

-

Equilibrate the column by washing with 5-10 column volumes of Binding Buffer (e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4-8.0).[4]

-

-

Sample Application:

-

Prepare the crude trypsin sample in the Binding Buffer. Centrifuge or filter the sample to remove any particulate matter.

-

Apply the clarified sample to the equilibrated column at a flow rate that allows for sufficient residence time for binding to occur.

-

-

Washing:

-

Wash the column with 5-10 column volumes of Binding Buffer to remove unbound and non-specifically bound proteins. Monitor the absorbance of the eluate at 280 nm until it returns to baseline.

-

-

Elution:

-

Elute the bound trypsin using one of the following methods:

-

pH Elution: Apply an Elution Buffer with a low pH (e.g., 0.01 M HCl with 0.5 M NaCl, pH 2.0).[11] It is crucial to collect the fractions into a neutralization buffer (e.g., 1 M Tris-HCl, pH 9.0) to prevent irreversible denaturation of the enzyme.[6]

-

Competitive Elution: Apply an Elution Buffer containing a high concentration of a competitive inhibitor, such as free benzamidine (e.g., 20 mM p-aminobenzamidine in Binding Buffer). This method is gentler as it maintains a constant pH.

-

-

-

Analysis of Fractions:

-

Analyze the collected fractions for protein content (e.g., Bradford assay or A280) and enzymatic activity using a suitable substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride).

-

Assess the purity of the eluted trypsin by SDS-PAGE.

-

This compound + Ar-B(OH)₂ --[Pd catalyst, base]--> 3-Aryl-benzamidine

Sources

- 1. benchchem.com [benchchem.com]

- 2. Mammalian tissue trypsin-like enzymes: substrate specificity and inhibitory potency of substituted isocoumarin mechanism-based inhibitors, benzamidine derivatives, and arginine fluoroalkyl ketone transition-state inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. On the modeling of snake venom serine proteinase interactions with benzamidine-based thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Bromo-benzamidine Hydrochloride: Solubility, Stability, and Analytical Characterization

Introduction

3-Bromo-benzamidine hydrochloride is a vital research chemical, primarily recognized for its role as a competitive inhibitor of serine proteases, such as trypsin and thrombin.[1][2] Its utility extends to various biochemical assays and as a foundational component in the synthesis of more complex pharmaceutical agents.[1][3] This guide provides a comprehensive overview of the critical physicochemical properties of this compound hydrochloride, with a focus on its solubility and stability profiles. Furthermore, it outlines detailed methodologies for its characterization and quantification, offering researchers and drug development professionals a practical resource for its effective application.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound hydrochloride is essential for its proper handling, storage, and application in experimental workflows.

| Property | Value | Source(s) |

| Chemical Name | 3-bromobenzenecarboximidamide;hydrochloride | [4][5] |

| CAS Number | 16796-52-4 | [3][4][5] |

| Molecular Formula | C₇H₇BrN₂·HCl | [3] |

| Molecular Weight | 235.51 g/mol | [3][6] |

| Appearance | White to off-white solid/powder | [3][7] |

| Melting Point | 129-131 °C | [6][8] |

| Purity | ≥ 95% (HPLC) | [3][6] |

Storage Conditions: Store in a well-sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[8]

Spectroscopic Characterization

Spectroscopic analysis is fundamental to verifying the identity and purity of this compound hydrochloride.

¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum provides structural confirmation of the molecule. A representative ¹H NMR spectrum of this compound hydrochloride is available through chemical resource databases.[3] While specific peak assignments can vary slightly based on the solvent and instrument, the spectrum is characterized by distinct signals corresponding to the aromatic protons and the amine protons of the amidine group.

-

N-H stretching: Broad absorptions in the region of 3100-3300 cm⁻¹ corresponding to the amine groups.

-

C=N stretching: A strong absorption around 1650-1680 cm⁻¹ from the amidine C=N double bond.

-

C-Br stretching: A peak in the fingerprint region, typically around 500-600 cm⁻¹, indicating the carbon-bromine bond.

-

Aromatic C-H and C=C stretching: Signals characteristic of a substituted benzene ring.

Solubility Profile

The solubility of this compound hydrochloride is a critical parameter for its application in biological assays and as a reactant in chemical syntheses. While quantitative solubility data for this compound hydrochloride is not extensively published, its general solubility characteristics can be inferred from supplier information and data on the parent compound, benzamidine hydrochloride.

General Solubility: this compound hydrochloride is generally described as having good solubility in aqueous solutions.[3]

Solubility in Common Solvents:

| Solvent | Qualitative Solubility | Notes |

| Water | Soluble | Solubility can be enhanced with gentle heating. |

| Ethanol | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions.[10][12] |

| Dimethylformamide (DMF) | Soluble | Another suitable solvent for stock solution preparation. |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Soluble | Relevant for biological assay applications. |

Protocol for Determining Aqueous Solubility:

A practical approach to determine the aqueous solubility of this compound hydrochloride involves the following steps:

-

Preparation of a Saturated Solution: Add an excess amount of this compound hydrochloride to a known volume of purified water in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge or filter the suspension to separate the saturated solution from the excess solid.

-

Quantification: Accurately dilute an aliquot of the clear saturated solution and determine the concentration of this compound hydrochloride using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the solubility in mg/mL or other appropriate units based on the measured concentration and dilution factor.

Stability Profile

Understanding the stability of this compound hydrochloride under various stress conditions is crucial for ensuring its integrity during storage and use, as well as for identifying potential degradation products that could interfere with experimental results or pose safety concerns.

Forced Degradation Studies

Forced degradation studies are essential for elucidating the degradation pathways and developing stability-indicating analytical methods.[13][14] These studies involve exposing the compound to stress conditions more severe than those encountered during routine storage.

Workflow for Forced Degradation Studies:

Caption: Workflow for forced degradation studies of this compound hydrochloride.

Potential Degradation Pathways:

Based on the chemical structure of this compound hydrochloride, the following degradation pathways can be anticipated under forced degradation conditions:

-

Hydrolysis: The amidine functional group is susceptible to hydrolysis, particularly under acidic or basic conditions. This would likely lead to the formation of 3-bromobenzamide and ammonia. Further hydrolysis of the amide under more stringent conditions could yield 3-bromobenzoic acid.[15][16]

-

Oxidation: While the molecule does not contain highly susceptible moieties for oxidation, degradation under oxidative stress (e.g., with hydrogen peroxide) is possible, potentially leading to the formation of N-oxide derivatives or other oxidative degradation products.

-

Thermal Degradation: At elevated temperatures, thermal decomposition may occur. For brominated aromatic compounds, this can involve the cleavage of the carbon-bromine bond, potentially leading to the formation of debrominated species or other decomposition products.[17][18][19]

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photodegradation of brominated aromatic compounds. The primary pathway often involves the reductive debromination of the aromatic ring.[4][20]

Analytical Methodologies

A robust and validated analytical method is essential for the accurate quantification of this compound hydrochloride and the detection of any impurities or degradation products. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred approach.

Proposed Stability-Indicating HPLC-UV Method:

The following method is proposed based on common practices for the analysis of related aromatic hydrochloride salts and can be optimized and validated for its intended use.

| Parameter | Recommended Condition | Rationale |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation of polar and non-polar compounds. |

| Mobile Phase | A: 0.1% Phosphoric acid in waterB: Acetonitrile | A common mobile phase system for the analysis of polar compounds. |

| Elution | Isocratic or Gradient | An isocratic method may be sufficient for quantification of the main peak, while a gradient elution will be necessary to resolve potential degradation products. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Detection | UV at ~230 nm | Based on the UV absorbance of the benzamidine chromophore. |

| Injection Volume | 10 µL | A typical injection volume. |

| Column Temperature | 30°C | To ensure reproducible retention times. |

Method Validation Workflow:

Caption: Workflow for the validation of a stability-indicating HPLC method.

Conclusion

This technical guide provides a foundational understanding of the solubility, stability, and analytical characterization of this compound hydrochloride. While specific quantitative data for some parameters are not extensively available in the public domain, the information and methodologies presented herein offer a robust framework for researchers and scientists to effectively utilize this important compound in their work. The provided protocols for solubility determination, forced degradation studies, and the proposed HPLC method serve as a practical starting point for in-house characterization and validation, ensuring the quality and reliability of experimental outcomes.

References

-

MDPI. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. [Link]

-

ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions. [Link]

-

MDPI. Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. [Link]

-

National Center for Biotechnology Information. Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products. [Link]

-

MDPI. Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. [Link]

-

SpectraBase. 3-Bromobenzamide - Optional[1H NMR] - Chemical Shifts. [Link]

-

SpectraBase. 3-bromo-N-(2,4-dibromophenyl)benzamide - Optional[FTIR] - Spectrum. [Link]

-

TSI Journals. Development of a Validated Stability Indicating RP-HPLC Method fo. [Link]

-

SciSpace. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

-

SpectraBase. benzamide, 3-bromo-N-[2-[(2-chloro-6-nitrophenyl)amino]ethyl]- - Optional[1H NMR] - Spectrum. [Link]

-

SpectraBase. 3-bromo-N-(2,4-dibromophenyl)benzamide - Optional[1H NMR] - Spectrum. [Link]

-

The Australian National University. Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. [Link]

-

ResearchGate. Solubility of drugs in ethanol and dmso. [Link]

-

ResearchGate. Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. [Link]

-

National Center for Biotechnology Information. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

-

MDPI. Thermal Decomposition of Brominated Butyl Rubber. [Link]

-

Longdom Publishing. HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. [Link]

-

Wikipedia. Benzamidine. [Link]

-

Capot Chemical. Specifications of 3-Bromobenzamidine hydrochloride. [Link]

-

ResearchGate. Thermal Degradation Study of Decabromodiphenyl Ether. Translating Thermo-Analytical Results into Optimal Chromatographic Conditions. [Link]

-

ResearchGate. Bromination of Pd Compounds during Thermal Decomposition of Tetrabromobisphenol A. [Link]

-

ResearchGate. (PDF) Development and Validation of an HPLC-UV Detection Assay for the Determination of Clonidine in Mouse Plasma and Its Application to a Pharmacokinetic Study. [Link]

-

ResearchGate. DMSO wont dilute my pure compound. How to solve this?. [Link]

-

Fisher Scientific. 4-Bromobenzamidine Hydrochloride 98.0+%, TCI America™. [Link]

-

National Center for Biotechnology Information. Dimethyl Sulfoxide. [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. capotchem.com [capotchem.com]

- 8. scispace.com [scispace.com]

- 9. 4-BROMOBENZAMIDE(698-67-9) 1H NMR spectrum [chemicalbook.com]

- 10. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Cas 55368-42-8,4-Bromobenzamidine hydrochloride | lookchem [lookchem.com]

- 12. researchgate.net [researchgate.net]

- 13. biomedres.us [biomedres.us]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 17. toku-e.com [toku-e.com]

- 18. 3-Bromobenzamidine hydrochloride | 16796-52-4 [chemicalbook.com]

- 19. 3-BROMO-4-FLUORO-BENZAMIDINE HYDROCHLORIDE CAS#: 929884-81-1 [m.chemicalbook.com]

- 20. researchgate.net [researchgate.net]

The Serine Protease Inhibitory Landscape of Benzamidine and the Emerging Potential of its Brominated Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

Benzamidine, a foundational scaffold in medicinal chemistry, has long been recognized for its potent, reversible, and competitive inhibition of serine proteases.[1][2][3] This technical guide provides an in-depth exploration of the biological activities of benzamidine and its derivatives, with a particular focus on the prospective impact of bromination on their therapeutic potential. We will dissect the mechanism of action, delve into structure-activity relationships, and present detailed experimental protocols for the synthesis and evaluation of these compounds. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel enzyme inhibitors.

The Enduring Significance of Benzamidine as a Serine Protease Inhibitor

Serine proteases are a ubiquitous class of enzymes crucial to a multitude of physiological processes, including digestion, blood coagulation, and immunity.[4] Their dysregulation is a hallmark of numerous pathologies, making them prime targets for therapeutic intervention. Benzamidine's enduring appeal lies in its simple aromatic structure coupled with a highly basic amidino group, which effectively mimics the side chain of arginine, a natural substrate for many serine proteases.[5]

Mechanism of Action: A Competitive Dance in the Active Site

Benzamidine functions as a competitive inhibitor, binding to the active site of serine proteases and precluding the binding of the natural substrate.[4] The positively charged amidinium group forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) at the bottom of the S1 specificity pocket.[6][7] This interaction is a cornerstone of its inhibitory activity. Further stabilization is achieved through hydrophobic interactions between the benzene ring of benzamidine and hydrophobic residues lining the active site.[6]

Diagram: Benzamidine Inhibition of a Trypsin-like Serine Protease

Caption: Competitive inhibition of a trypsin-like serine protease by benzamidine.

A Spectrum of Inhibition: Targeting Key Proteases

Benzamidine exhibits broad-spectrum inhibitory activity against a variety of serine proteases, albeit with differing potencies. This makes it a valuable tool in biochemical research for preventing proteolysis during protein purification.[8] The inhibition constants (Ki) for several key enzymes are summarized below.

| Enzyme | Ki (µM) | Primary Function |

| Trypsin | 35[2], 19[9] | Digestion |

| Plasmin | 350[2][10] | Fibrinolysis (blood clot dissolution) |

| Thrombin | 220[2][10] | Blood Coagulation |

| Acrosin | 4[9] | Fertilization |

This data highlights the preferential inhibition of trypsin by benzamidine.

The Influence of Bromination: A Gateway to Enhanced Activity and Selectivity

The introduction of bromine atoms onto the benzamidine scaffold represents a compelling strategy for modulating its biological activity. Halogenation is a well-established approach in medicinal chemistry to enhance potency, alter pharmacokinetic properties, and improve selectivity.[11]

Anticipated Effects of Bromination on Biological Activity

While extensive studies specifically comparing brominated benzamidines to the parent compound are not abundant, we can extrapolate the likely consequences based on established principles of medicinal chemistry and structure-activity relationship (SAR) studies of related benzamide analogs.[11][12]

-

Enhanced Potency: The electron-withdrawing nature of bromine can alter the electronic distribution of the aromatic ring, potentially leading to stronger interactions within the enzyme's active site. Furthermore, the increased lipophilicity can enhance binding to hydrophobic pockets.

-

Modulated Selectivity: The position of bromine substitution will be critical. Strategic placement can introduce steric hindrance that disfavors binding to the active sites of some proteases while favoring others, thereby improving the inhibitor's selectivity profile.

-

Improved Pharmacokinetics: Bromination can influence metabolic stability by blocking sites susceptible to oxidative metabolism, potentially prolonging the inhibitor's half-life in vivo.

-

Novel Biological Activities: Beyond serine protease inhibition, brominated aromatic compounds have demonstrated a wide range of biological activities, including antimicrobial and anticancer effects.[13][14][15] It is plausible that brominated benzamidines could exhibit novel or enhanced activities in these areas. Recent studies have shown that novel benzamidine analogues exhibit significant antimicrobial activity against pathogens that trigger periodontitis.[13][14]

Structure-Activity Relationships: The Path to Optimization

The biological activity of benzamidine derivatives is profoundly influenced by the nature and position of substituents on the benzene ring.[12][16] For brominated derivatives, the following SAR principles are anticipated:

-

Position of Bromination: Ortho-, meta-, and para-substitution will each have distinct effects on the molecule's conformation and its interactions with the target enzyme. For instance, ortho-substitution could introduce a conformational twist that might be either beneficial or detrimental to binding, depending on the specific protease.

-

Degree of Bromination: The number of bromine atoms (mono-, di-, or tri-bromination) will significantly impact lipophilicity and steric bulk.[17] While increased lipophilicity can enhance binding, excessive bulk may prevent entry into the active site.

-

Combined Substitutions: The synergistic or antagonistic effects of bromine in combination with other substituents could lead to highly potent and selective inhibitors.

Experimental Protocols: From Synthesis to Biological Evaluation

The successful development of novel brominated benzamidine derivatives hinges on robust synthetic methodologies and reliable biological assays.

Synthesis of Brominated Benzamidine Derivatives

A common route for the synthesis of benzamidine derivatives is the Pinner reaction.[18] For brominated analogs, the synthesis would typically start from a corresponding brominated benzonitrile. An alternative approach involves the direct electrophilic bromination of a protected benzamidine derivative.[17][19]

Representative Synthetic Workflow:

Caption: A generalized synthetic pathway for brominated benzamidines via the Pinner reaction.

Step-by-Step Methodology (Pinner Reaction):

-

Imino Ether Formation: Dissolve the starting brominated benzonitrile in anhydrous ethanol. Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it until saturation. Seal the reaction vessel and allow it to stand at room temperature until the reaction is complete (monitored by TLC). The imino ether hydrochloride will often precipitate from the solution.

-

Isolation of Imino Ether: Collect the precipitated imino ether hydrochloride by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

-

Ammonolysis: Suspend the dried imino ether hydrochloride in a solution of ammonia in ethanol. Stir the mixture at room temperature until the conversion to the amidine is complete (monitored by TLC).

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure brominated benzamidine hydrochloride.

In Vitro Assay for Serine Protease Inhibition

A standard method for determining the inhibitory potency of a compound against a serine protease is a fluorescence-based activity assay.[20][21] This assay measures the rate of cleavage of a fluorogenic peptide substrate by the enzyme in the presence and absence of the inhibitor.

Experimental Protocol for IC50 Determination:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., brominated benzamidine) in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of the serine protease (e.g., trypsin) in an appropriate assay buffer (e.g., Tris-HCl with CaCl2).

-

Prepare a stock solution of a fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC for trypsin) in the same solvent as the test compound.

-

-

Assay Procedure (96-well plate format):

-

Add assay buffer to all wells.

-

Add serial dilutions of the test compound to the appropriate wells. Include wells with solvent only (no inhibitor control) and wells with a known inhibitor (positive control).

-

Add the enzyme solution to all wells except for the substrate blank.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.

-

-

Data Analysis:

-

Calculate the initial reaction rates (velocity) for each inhibitor concentration.

-

Plot the reaction velocity as a function of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Diagram: Workflow for Serine Protease Inhibition Assay

Caption: A streamlined workflow for determining the IC50 of a serine protease inhibitor.

Concluding Remarks and Future Directions

Benzamidine remains a cornerstone for the design of serine protease inhibitors. The exploration of its brominated derivatives presents a promising avenue for the development of novel therapeutics with enhanced potency, selectivity, and potentially new biological activities. The strategic application of the synthetic and analytical protocols outlined in this guide will be instrumental in unlocking the full potential of this versatile chemical scaffold. Future research should focus on systematic SAR studies of a library of brominated benzamidines against a panel of serine proteases to build a comprehensive understanding of their inhibitory profiles and to identify lead candidates for further preclinical development.

References

- PubChem. (n.d.). Benzamidine. National Center for Biotechnology Information.

- Markwardt, F., Landmann, H., & Walsmann, P. (1968). Inhibition of serine proteinases by benzamidine derivatives. European Journal of Biochemistry, 6(4), 502–506.

- ImmunoChemistry Technologies. (n.d.). Serine Proteases.

- BenchChem. (2025). Structure-Activity Relationships of Benzidine Analogs: A Technical Guide.

- Cayman Chemical. (n.d.). Benzamidine (hydrochloride).

- Gunda, P., et al. (2019). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 14(12), 1189–1193.

- Selleck Chemicals. (n.d.). Benzamidine HCl.

- GoldBio. (n.d.). Benzamidine Hydrochloride Monohydrate.

- Wikipedia. (n.d.). Benzamidine.

- Schmeier, T. J., et al. (2013). Atroposelective Synthesis of Benzamides Through Peptide-Mediated Bromination. Journal of the American Chemical Society, 135(10), 4141–4144.

- MedchemExpress. (n.d.). Benzamidine.

- Abcam. (n.d.). Serine Protease Assay Kit (SR101-Phe-CMK).

- BenchChem. (2025). Structure-Activity Relationship of N-(1-hydroxypropan-2-yl)benzamide and its Analogs: A Comparative Guide.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Benzamidine Hydrochloride Hydrate in Enzyme Inhibition Studies.

- BenchChem. (2025). Unraveling the Structure-Activity Relationship of Benzamide Sulfonamide Analogs as Potent Enzyme Inhibitors.

- Arote, R. B., et al. (2019). trypsin inhibition by benzamidine-conjugated molecular glues. Scientific Reports, 9(1), 1-8.

- Kim, K. T., et al. (2013). Enantioselective synthesis of atropisomeric benzamides through peptide-catalyzed bromination. Journal of the American Chemical Society, 135(10), 4141-4144.

- de Azevedo, W. F., et al. (1996). Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. Protein Science, 5(10), 2099-2106.

- Fuloria, S., et al. (2022).

- BenchChem. (2025). An In-depth Technical Guide to Benzamidine Derivatives: Discovery, Synthesis, and Biological Activity.

- Fuloria, S., et al. (2022).

- Smalås, A. O., et al. (1992). Crystallization and preliminary X-ray crystallographic studies of benzamidine-inhibited trypsin from the North Atlantic salmon (Salmo salar). Journal of Molecular Biology, 225(1), 229-231.

- RCSB PDB. (n.d.). 1BTY: Crystal structure of beta-trypsin in complex with benzamidine.

- MDPI. (2022). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.

- Patsnap Synapse. (2024). What is the mechanism of Benzydamine Hydrochloride?

- RCSB PDB. (2007). 2OXS: Crystal Structure of the trypsin complex with benzamidine at high temperature (35 C).

- BOC Sciences. (n.d.). CAS 1670-14-0 Benzamidine hydrochloride.

- Reaction Biology. (n.d.). Protease Assay Services.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Benzamidine Hydrochloride: A Key Serine Protease Inhibitor for Biochemical Research and Applications.

- ResearchGate. (n.d.). (a) Crystallographic bound structure of benzamidine and trypsin (PDB 3PTB).

- ResearchGate. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment.

- Google Patents. (n.d.). CN106565541A - Synthesis method for benzamidine derivatives.

- Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- Edwards, J. V., et al. (1999). Inhibition of elastase by a synthetic cotton-bound serine protease inhibitor: in vitro kinetics and inhibitor release.

- BenchChem. (2025). Structure-activity relationship (SAR) studies of 3-Hydroxy-5-methylbenzamide analogues.

- Li, Y., et al. (2018). Establishment of a serine protease inhibitor activity determination method by ultraviolet spectrometry. Chinese Journal of Pharmaceutical Analysis, 38(11), 2005-2010.

- Buch, I., et al. (2011). Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations. Proceedings of the National Academy of Sciences, 108(40), 16618-16623.

- Biointerface Research in Applied Chemistry. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.

- Monash University. (n.d.). Synthesis, Characterization and Response of Newer Benzamidine Analogues against Porphyromonas gingivalis mediated Peri-Implantitis.

- CyberLeninka. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY.

- ResearchGate. (2024). Synthesis, Characterization and Response of Newer Benzamidine Analogues against Porphyromonas gingivalis mediated Peri-Implantitis.

- Fiorino, F., et al. (2012). Synthesis of benzamide derivatives and their evaluation as antiprion agents. Bioorganic & Medicinal Chemistry, 20(16), 5001-5011.

- Journal of Chemistry. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.

Sources

- 1. Benzamidine | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Benzamidine - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. goldbio.com [goldbio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nanobioletters.com [nanobioletters.com]

- 16. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Enantioselective synthesis of atropisomeric benzamides through peptide-catalyzed bromination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. reactionbiology.com [reactionbiology.com]

- 21. ijbiol.com [ijbiol.com]

Topic: The Strategic Utility of 3-Bromo-benzamidine in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 3-Bromo-benzamidine, a pivotal molecular scaffold in modern drug discovery. We will explore its historical context, synthetic pathways, and its role as a versatile building block for creating targeted therapeutics, grounded in established scientific principles and methodologies.

Foundational Context: The Benzamidine Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a range of biological targets. These are termed "privileged structures" due to their inherent ability to form favorable interactions with proteins. The benzamidine group is a classic example of such a scaffold.[1][2]

Benzamidine's significance stems from its function as a bioisostere of the guanidinium side chain of arginine. This mimicry allows it to act as a competitive, reversible inhibitor for a host of serine proteases, including trypsin, thrombin, and plasmin.[1][3][4] These enzymes are characterized by a conserved catalytic triad and a substrate-binding pocket (the S1 pocket) that often features an aspartic acid residue at its base. The positively charged amidinium ion forms a strong salt bridge with this negatively charged residue, anchoring the inhibitor to the enzyme's active site.

The Strategic Introduction of Bromine: The Rise of this compound

While the core benzamidine structure provides the necessary anchoring group, achieving high potency and, crucially, selectivity requires the elaboration of the scaffold to engage with other binding sites on the enzyme surface. The development of this compound was a key innovation to facilitate this.

The bromine atom at the meta-position is not merely a substituent; it is a versatile synthetic handle.[5][6] Its presence opens the door to a wide array of robust and high-yielding palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[5][6] This synthetic versatility allows for the systematic and modular construction of vast chemical libraries, where diverse aryl, alkyl, or amino groups can be appended to the core scaffold. This strategic diversification is essential for optimizing a drug candidate's affinity, selectivity, and pharmacokinetic profile.[7][8]

Synthesis and Protocol

The most common and reliable method for preparing this compound hydrochloride proceeds from the commercially available 3-bromobenzonitrile, typically via the Pinner reaction.

Experimental Protocol: Synthesis via Pinner Reaction

This two-step process first converts the nitrile to an intermediate imidate ester, which is then ammonolyzed to the desired amidine.

Step 1: Formation of Ethyl 3-bromobenzimidate Hydrochloride

-

Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

Reagents: Charge the flask with 3-bromobenzonitrile (1.0 eq) and anhydrous ethanol (3.0 eq).

-

Reaction: Cool the mixture to 0 °C in an ice bath. Bubble anhydrous hydrogen chloride (HCl) gas through the stirred solution. The reaction is exothermic. Maintain the temperature below 10 °C. Continue the HCl addition until the solution is saturated.

-

Incubation: Seal the flask and allow it to stand at 4 °C for 24-48 hours. A white precipitate of the imidate hydrochloride will form.

-

Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether to remove unreacted starting materials and excess HCl. Dry the product under vacuum.

Step 2: Conversion to this compound Hydrochloride

-

Setup: Suspend the dried ethyl 3-bromobenzimidate hydrochloride (1.0 eq) in a saturated solution of ammonia in anhydrous ethanol at 0 °C.

-

Reaction: Stir the suspension in a sealed vessel at room temperature for 12-24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

Purification: Recrystallize the crude solid from an ethanol/diethyl ether solvent system to yield pure this compound hydrochloride as a white crystalline solid.

Visualization of Synthetic Pathway

Caption: A typical drug discovery workflow starting with this compound.

Conclusion and Authoritative Perspective

From a senior application scientist's viewpoint, this compound is an exemplary tool in medicinal chemistry. Its design is a testament to the power of strategic functionalization. It elegantly combines a well-validated pharmacophore (benzamidine) with a synthetically tractable reactive center (the bromine atom). This duality provides a self-validating system for drug discovery: the benzamidine core ensures a baseline level of interaction with the target class, while the bromine handle allows for the methodical exploration of chemical space to build potency, selectivity, and drug-like properties. Its enduring relevance in both academic research and industrial drug development underscores its status as a cornerstone building block for targeted therapies.

References

- Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. (2025).

-

Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-7. [Link]

-

Samudrala, R., et al. (2017). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemistrySelect. [Link]

-

Benzamidine. Wikipedia. [Link]

-

Nishimura, Y., et al. (1994). A Serine Protease-inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. Japanese Journal of Cancer Research. [Link]

-

Gomez, A. R., et al. (2025). Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. ChemRxiv. [Link]

-

Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synthesis of Quinine. (2024). University of Leeds. [Link]

-

Benzamidine. PubChem. [Link]

Sources

- 1. Benzamidine - Wikipedia [en.wikipedia.org]

- 2. Benzamidine | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

3-Bromo-benzamidine: A Serine Protease Inhibitor for Cancer and Inflammation Research

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Therapeutic Potential of Targeting Serine Proteases

In the intricate landscape of disease biology, serine proteases have emerged as critical regulators of pathological processes, particularly in oncology and inflammatory disorders. These enzymes, characterized by a highly conserved catalytic triad, are involved in a vast array of physiological functions, including digestion, blood coagulation, and immune responses. However, their dysregulation is a hallmark of many diseases. The urokinase-type plasminogen activator (uPA) system, for instance, is a key driver of tumor invasion and metastasis, while other serine proteases are pivotal in amplifying the inflammatory cascade.[1]

This has led to a concerted effort in developing small molecule inhibitors that can selectively target these enzymes. Among these, benzamidine and its derivatives have been recognized as a significant class of reversible, competitive inhibitors of trypsin-like serine proteases.[2][3] 3-Bromo-benzamidine, a halogenated derivative, represents a promising scaffold for the development of therapeutic agents due to the unique physicochemical properties imparted by the bromine substituent. This guide provides a comprehensive overview of the applications of this compound and its derivatives in cancer and inflammation research, detailing its mechanistic action, and providing field-proven insights for its utilization in experimental settings.

Part 1: this compound in Cancer Research: Targeting Tumor Invasion and Proliferation

The role of serine proteases in cancer progression is multifaceted, contributing to the degradation of the extracellular matrix (ECM), activation of growth factors, and promotion of angiogenesis.[4] The uPA system is particularly implicated in these processes, making it a prime target for anti-cancer therapies.[5][6]

Mechanism of Action: Inhibition of the uPA System

The uPA system consists of uPA, its receptor (uPAR), and plasminogen activator inhibitors (PAIs).[4] UPA converts the zymogen plasminogen into the active protease plasmin, which has broad substrate specificity and can degrade various components of the ECM. This proteolytic cascade is crucial for cancer cells to break through tissue barriers and metastasize.[5]

Benzamidine derivatives, including this compound, act as competitive inhibitors by mimicking the arginine side chain of natural substrates, thereby binding to the S1 pocket of trypsin-like serine proteases like uPA.[2] This binding blocks the active site and prevents the conversion of plasminogen to plasmin, thus inhibiting the downstream effects of ECM degradation and cell invasion.

Signaling Pathway: The uPA/uPAR Axis in Cancer Metastasis

The binding of uPA to its receptor, uPAR, on the cell surface localizes the proteolytic activity to the leading edge of migrating cancer cells. This interaction not only facilitates ECM degradation but also triggers intracellular signaling pathways that promote cell migration, proliferation, and survival.[4]

Caption: uPA/uPAR signaling pathway in cancer invasion and its inhibition by this compound.

Experimental Protocols

This protocol is designed to quantify the inhibitory effect of this compound on uPA activity using a chromogenic substrate.

Materials:

-

Human uPA enzyme

-

Chromogenic uPA substrate (e.g., S-2444)

-

Assay buffer (e.g., Tris-HCl, pH 8.5)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 50 µL of the assay buffer to each well.

-

Add 10 µL of each this compound dilution to the respective wells. Include a vehicle control (DMSO) and a no-inhibitor control.

-

Add 20 µL of the human uPA solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the chromogenic substrate to each well.

-

Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

-

Calculate the rate of substrate hydrolysis for each concentration of the inhibitor.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This assay assesses the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., MDA-MB-231, PC-3)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plate

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[7][8]

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line (e.g., A549, HCT116)

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

-

Measure the tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).

Part 2: this compound in Inflammation Research: Modulating the NF-κB Pathway

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. The nuclear factor-kappa B (NF-κB) signaling pathway is a central mediator of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[9][10]

Mechanism of Action: Inhibition of NF-κB Signaling

While direct evidence for this compound is still emerging, several benzamidine derivatives have been shown to possess anti-inflammatory properties through the inhibition of the NF-κB pathway.[11][12] The proposed mechanism involves the suppression of IκBα (inhibitor of NF-κB) degradation, which prevents the translocation of the NF-κB p65 subunit to the nucleus. This, in turn, downregulates the transcription of NF-κB target genes.

Signaling Pathway: The Canonical NF-κB Pathway in Inflammation

The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α).[13][14] This leads to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. The released NF-κB dimer then translocates to the nucleus to initiate the transcription of pro-inflammatory genes.[15]

Caption: Proposed mechanism of this compound in the NF-κB inflammatory pathway.

Experimental Protocols

This protocol is used to evaluate the anti-inflammatory effects of this compound in a cell-based model of inflammation.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound

-

Reagents for measuring nitric oxide (Griess reagent) and pro-inflammatory cytokines (ELISA kits for TNF-α, IL-6)

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of nitric oxide in the supernatant using the Griess reagent.

-

Measure the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.

-

Analyze the dose-dependent inhibitory effect of this compound on the production of these inflammatory mediators.

This protocol provides a framework for assessing the in vivo anti-inflammatory activity of this compound.[16][17]

Materials:

-

Mice (e.g., C57BL/6)

-

Lipopolysaccharide (LPS)

-

This compound formulation for in vivo administration

-

Vehicle control

-

Reagents for collecting and analyzing blood and tissue samples

Procedure:

-

Administer this compound or vehicle to the mice (e.g., via intraperitoneal injection).

-

After a predetermined time (e.g., 1 hour), induce systemic inflammation by injecting LPS (e.g., 1-5 mg/kg, i.p.).

-

At various time points after LPS injection (e.g., 2, 6, 24 hours), collect blood samples via cardiac puncture or tail vein bleeding.

-

Euthanize the mice and harvest relevant tissues (e.g., lung, liver, spleen).

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA.

-

Homogenize the tissues and analyze for inflammatory markers (e.g., myeloperoxidase activity as an indicator of neutrophil infiltration).

-

Perform histological analysis of the tissues to assess inflammatory cell infiltration and tissue damage.

Quantitative Data Summary

While specific inhibitory constants for this compound are not widely published, the following table provides representative data for benzamidine and its derivatives against key serine proteases to offer a comparative context.

| Compound | Target Protease | Inhibition Constant (Ki) | Reference |

| Benzamidine | Trypsin | 19 µM | [3] |

| Benzamidine | Acrosin | 4 µM | [3] |

| Benzamidine | Thrombin | - | [1] |

| Benzamidine | Plasmin | - | [1] |

Note: The absence of a specific value indicates that while inhibition is known, a precise Ki was not cited in the referenced search results.

Conclusion and Future Directions

This compound and the broader class of benzamidine derivatives represent a valuable tool for researchers in the fields of cancer and inflammation. Their ability to inhibit serine proteases like uPA provides a clear rationale for their application in studying and potentially treating cancer metastasis. Furthermore, emerging evidence suggests a role for these compounds in modulating key inflammatory pathways such as NF-κB.

Future research should focus on elucidating the precise inhibitory kinetics and selectivity profile of this compound against a wider range of serine proteases. More in-depth studies are also needed to confirm its mechanism of action in suppressing inflammatory signaling. The development of more potent and selective derivatives based on the this compound scaffold could lead to novel therapeutic agents for a variety of diseases underpinned by aberrant protease activity and chronic inflammation. This guide provides the foundational knowledge and experimental frameworks to empower researchers to further explore the promising potential of this class of compounds.

References

-

Andreasen, P. A., Kjøller, L., Christensen, L., & Duffy, M. J. (1997). The urokinase-type plasminogen activator system in cancer metastasis: a review. International journal of cancer, 72(1), 1-22. [Link]

-

Mondal, S., & Pillai, S. (2018). Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications. Frontiers in oncology, 8, 20. [Link]

-

Duffy, M. J. (2004). The urokinase plasminogen activator system: a multifunctional role in tumor progression and metastasis. Journal of surgical oncology, 87(1), 1-2. [Link]

-

Pur-Form. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. [Link]

-

Sarno, F., & Motti, M. L. (2022). Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer. Cancers, 14(19), 4895. [Link]

-

Mondal, S., & Pillai, S. (2018). Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications. Frontiers in oncology, 8, 20. [Link]

-

Li, J., Wu, R., Wu, S., & Zhang, H. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 24(13), 10833. [Link]

-

Makarov, S. S. (2010). Anti-inflammatory actions of serine protease inhibitors containing the Kunitz domain. Inflammation research, 59(9), 679–687. [Link]

-

Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]

-

ResearchGate. (n.d.). BD inhibits the growth of lung cancer xenografts in vivo. [Link]

-

Kim, J. H., Lee, J. Y., Kim, H. S., Park, J. H., Kim, Y. J., & You, J. R. (2019). 3-Bromo-5-(ethoxymethyl)-1,2-benzenediol inhibits LPS-induced pro-inflammatory responses by preventing ROS production and downregulating NF-κB in vitro and in a zebrafish model. International immunopharmacology, 67, 98–105. [Link]

-

ResearchGate. (n.d.). In vivo anticancer activity of 3a1 in the HepG2 xenograft model. [Link]

-

Stürzebecher, J., Vieweg, H., Steinmetzer, T., Schweinitz, A., & Wikström, P. (2012). Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines. Bioorganic & medicinal chemistry letters, 22(22), 6978–6982. [Link]

-

Boyle, D. L., Han, Z., Rutter, J., Jones, T. L., & Firestein, G. S. (2011). Biochemical, cellular, and anti-inflammatory properties of a potent, selective, orally bioavailable benzamide inhibitor of Rho kinase activity. The Journal of pharmacology and experimental therapeutics, 339(1), 118–127. [Link]

-

Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

-

Meyer, R., Meyer, T., & Verbeeten, B. (1999). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Anticancer research, 19(5B), 3847–3852. [Link]

-

Meyer, R., Meyer, T., & Verbeeten, B. (1999). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Anticancer research, 19(5B), 3847–3852. [Link]

Sources

- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NF-kB directs dynamic super enhancer formation in inflammation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 15. NF-κB - Wikipedia [en.wikipedia.org]

- 16. 3‑Bromo‑5‑(ethoxymethyl)‑1,2‑benzenediol inhibits LPS-induced pro-inflammatory responses by preventing ROS production and downregulating NF-κB in vitro and in a zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

3-Bromo-benzamidine: A Linchpin Intermediate in Modern Organic Synthesis and Drug Discovery

Abstract

3-Bromo-benzamidine, typically handled as its more stable hydrochloride salt, stands as a pivotal intermediate for researchers, synthetic chemists, and drug development professionals. Its molecular architecture is deceptively simple, yet it offers a powerful duality of function. The bromine atom serves as a versatile synthetic handle for sophisticated palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular scaffolds. Concurrently, the benzamidine moiety is a well-established pharmacophore, recognized for its ability to mimic protonated arginine and interact with key biological targets, most notably serine proteases. This technical guide provides an in-depth exploration of this compound's synthesis, reactivity, and strategic applications, grounded in mechanistic principles and field-proven protocols.

Physicochemical & Spectroscopic Profile

This compound is most commonly supplied and used as its hydrochloride salt to enhance stability and aqueous solubility.[1]

Core Properties

| Property | Value | Source(s) |